molecular formula C12H6O3 B1211137 Naphtho[1,2-b]furan-4,5-dione

Naphtho[1,2-b]furan-4,5-dione

Cat. No.: B1211137
M. Wt: 198.17 g/mol
InChI Key: HAUHEECDQLXVSA-UHFFFAOYSA-N
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Description

Naphtho[1,2-b]furan-4,5-dione is a natural product found in Avicennia marina with data available.

Scientific Research Applications

Anticancer Properties

NFD has been extensively studied for its anticancer effects across various cancer cell lines. The following table summarizes key findings from research studies that highlight its efficacy against different types of cancer:

Cancer Type Cell Line Mechanism of Action Key Findings
Oral Squamous Cell CarcinomaCa9-22Induces apoptosis via EGF receptor/PI3K/Akt signaling pathwayNFD treatment suppressed EGF receptor phosphorylation and activated apoptosis markers such as caspase-3 and caspase-9. It also disrupted mitochondrial membrane potential and upregulated pro-apoptotic proteins .
Breast CancerMDA-MB-231Induces S-phase arrest and apoptosis through JNK and ERK signaling pathwaysNFD caused a significant decrease in cyclin A and cyclin B expression, leading to S-phase arrest. It also activated caspases and altered the expression of Bcl-2 family proteins, promoting apoptosis .
Hepatocellular CarcinomaHuh7Disrupts HGF-induced migration and invasionNFD exhibited inhibitory effects on cell migration and invasion mediated by hepatocyte growth factor, showcasing its potential in preventing metastasis in liver cancer .

Case Studies

Several case studies have illustrated the potential clinical applications of NFD:

  • Study on Oral Squamous Cell Carcinoma : A study demonstrated that NFD effectively induced apoptosis in oral squamous cell carcinoma cells by inhibiting the EGF receptor signaling pathway. This finding suggests that NFD may serve as a therapeutic agent for treating oral cancers resistant to conventional therapies .
  • Breast Cancer Research : Another study focused on MDA-MB-231 cells revealed that NFD not only induced apoptosis but also caused significant cell cycle arrest. This dual action indicates its potential as a lead compound for developing new breast cancer therapies .

Chemical Reactions Analysis

Cycloaddition Reactions

NFD participates in [3+2] and other cycloadditions due to its conjugated system:

  • [3+2] Cycloaddition with alkynes : Under blue visible-light photocatalysis, NFD reacts with phenylacetylene to form naphtho[2,3-b]furan-4,9-dione derivatives with complete regioselectivity (C-2 substitution confirmed via X-ray) .

  • CAN-mediated cycloaddition : Ammonium cerium(IV) nitrate (CAN) facilitates reactions with alkenes or phenylacetylene, producing fused furan-dione derivatives .

Reaction TypeConditionsProductKey FeaturesCitations
[3+2] with phenylacetyleneVisible light, MeCN, 24 h2-Phenylnaphtho[2,3-b]furan-4,9-dioneRegioselective, no isomers
CAN-mediatedCAN in MeCN/H₂OFuran-dione fused derivativesBroad substrate scope

Electrophilic Substitution

The naphthalene ring undergoes electrophilic attacks at activated positions:

  • Nitration : Introduces nitro groups at electron-rich positions (e.g., C-6 or C-7) under HNO₃/H₂SO₄.

  • Halogenation : Chlorination or bromination occurs via Cl₂/FeCl₃ or Br₂/FeBr₃.

Reaction TypeReagentsPositionApplicationsCitations
NitrationHNO₃, H₂SO₄C-6/C-7Precursor for derivatives
BrominationBr₂, FeBr₃C-3/C-8Bioactive analog synthesis

Nucleophilic Additions

The carbonyl groups at C-4 and C-5 are reactive toward nucleophiles:

  • Hydroxylamine addition : Forms oxime derivatives at C-4/C-5 under basic conditions.

  • Grignard reactions : Alkyl/aryl groups add to carbonyls, producing diols or ethers.

Reaction TypeReagentsProductOutcomeCitations
Oxime formationNH₂OH, NaOHNFD-oximeEnhanced solubility
Grignard additionRMgX, THFAlkylated NFD derivativesModified bioactivity

Redox Reactions

The quinone moiety enables redox transformations:

  • Reduction : NaBH₄ or catalytic hydrogenation reduces C-4/C-5 carbonyls to hydroquinones, altering biological activity .

  • Oxidative dimerization : Under basic conditions, NFD forms dimers via radical coupling .

Reaction TypeConditionsProductBiological ImpactCitations
NaBH₄ reductionNaBH₄, MeOHDihydro-NFDLoss of anticancer activity
Oxidative dimerizationKOH, O₂Bifuran-dione dimerEnhanced stability

Biological Activity Correlations

Specific reactions enhance NFD’s bioactivity:

  • Apoptosis induction : JNK/ERK pathway activation in MDA-MB-231 cells via redox cycling .

  • Anti-MRSA activity : Structural integrity of the furan-dione system is critical (MIC: 4.9–9.8 μM) .

Comparative Reactivity

NFD’s reactivity differs from analogs due to carbonyl positioning:

CompoundKey Reactivity DifferenceCitations
Naphtho[2,3-b]furan-4,9-dioneLess electrophilic at C-4/C-5; lower cycloaddition yield
1,4-NaphthoquinoneHigher redox activity; fewer furan-mediated reactions

Properties

Molecular Formula

C12H6O3

Molecular Weight

198.17 g/mol

IUPAC Name

benzo[g][1]benzofuran-4,5-dione

InChI

InChI=1S/C12H6O3/c13-10-7-3-1-2-4-8(7)12-9(11(10)14)5-6-15-12/h1-6H

InChI Key

HAUHEECDQLXVSA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=CO3)C(=O)C2=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CO3)C(=O)C2=O

Synonyms

naphtho(1,2-b)furan-4,5-dione
NF-4,5-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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